Isometamidio

Descripción general

Descripción

Isometamidium es una amidina aromática de fenantridina que se ha utilizado ampliamente como agente tripanocida en medicina veterinaria durante más de 30 años . Se utiliza principalmente para el tratamiento y la prevención de la tripanosomiasis en animales como el ganado vacuno, las cabras, las ovejas, los camellos, los caballos y los perros . Este compuesto es conocido por su capacidad para bloquear la síntesis de ácidos nucleicos en los tripanosomas al inhibir las actividades de las ARN y ADN polimerasas .

Aplicaciones Científicas De Investigación

Isometamidium tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los derivados de la fenantridina en diversas reacciones químicas.

Biología: Isometamidium se utiliza para estudiar los mecanismos de infección por tripanosomas y el desarrollo de resistencia a los fármacos en estos parásitos.

Medicina: Se utiliza en el desarrollo de nuevos fármacos tripanocidas y en el estudio de la farmacocinética y farmacodinamia de los fármacos existentes.

Industria: Isometamidium se utiliza en la producción de medicamentos veterinarios y en el desarrollo de nuevas técnicas analíticas para detectar agentes tripanocidas en alimentos y muestras ambientales

Mecanismo De Acción

Isometamidium ejerce sus efectos tripanocidas inhibiendo la síntesis de ácidos nucleicos en los tripanosomas. Lo logra uniéndose a las ADN y ARN polimerasas, bloqueando así su actividad y evitando la replicación y transcripción del material genético del parásito . Esto lleva a la muerte de los tripanosomas y a la resolución de la infección. Los objetivos moleculares de isometamidium incluyen las ADN y ARN polimerasas, así como otras enzimas involucradas en la síntesis de ácidos nucleicos .

Análisis Bioquímico

Biochemical Properties

Isometamidium interacts with various biomolecules, including enzymes and proteins, within the Trypanosoma congolense . The interaction of isometamidium with these biomolecules results in characteristic shifts in the intrinsic fluorescence of the drug .

Cellular Effects

Isometamidium influences cell function by interacting with components of Trypanosoma congolense . This interaction results in changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Isometamidium exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding of isometamidium to high-affinity binding sites within the DNA of Trypanosoma congolense results in constraints on fluorophore free rotation .

Temporal Effects in Laboratory Settings

The effects of isometamidium change over time in laboratory settings. Incubation of isometamidium with trypanosomes at 37 degrees C for 180 min resulted in a gradual alteration of the lambda max. with time (from 600 to 584 nm) and an increase in the intensity of trypanosome-associated fluorescence .

Metabolic Pathways

Isometamidium is involved in metabolic pathways within Trypanosoma congolense . It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

Isometamidium is transported into the trypanosome, a process mediated by a protein in the plasma membrane . This process influences the distribution of isometamidium within cells and tissues .

Métodos De Preparación

Isometamidium se sintetiza mediante una reacción de acoplamiento controlada de m-aminobenzamida diazotizada con la amina aromática primaria de cloruro de 3,8-diamino-5-etil-6-fenilfenantridinio (cloruro de homidio) . La reacción implica la formación de una sal de diazonio estable, que luego se acopla con la amina aromática para formar el producto final. La producción industrial de isometamidium implica el uso de cromatografía líquida de alto rendimiento (HPLC) para separar y purificar los distintos isómeros que se forman durante la síntesis .

Análisis De Reacciones Químicas

Isometamidium experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Isometamidium puede oxidarse para formar varios productos de oxidación. Los agentes oxidantes comunes que se utilizan en estas reacciones incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: La reducción de isometamidium se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Isometamidium puede sufrir reacciones de sustitución en las que uno de sus grupos funcionales es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen halógenos y agentes alquilantes.

Los principales productos que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de isometamidium puede conducir a la formación de quinonas y otros derivados oxidados .

Comparación Con Compuestos Similares

Isometamidium a menudo se compara con otros agentes tripanocidas como el diminazene diaceturato y el cloruro de homidio. Si bien los tres compuestos son efectivos contra la tripanosomiasis, isometamidium es único en su capacidad para proporcionar efectos tanto profilácticos como terapéuticos . Además, isometamidium tiene una mayor duración de acción en comparación con el diminazene diaceturato y el cloruro de homidio, lo que lo convierte en una opción preferida para la prevención a largo plazo de la tripanosomiasis .

Compuestos similares incluyen:

- Diminazene diaceturate

- Cloruro de homidio

- Bromuro de homidio

Estos compuestos comparten mecanismos de acción similares pero difieren en su farmacocinética, duración de acción y espectro de actividad .

Propiedades

IUPAC Name |

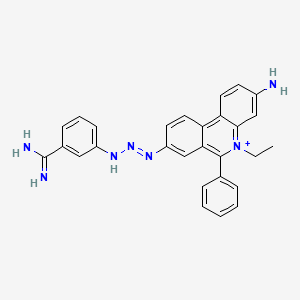

3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N7/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31/h3-17,29H,2H2,1H3,(H4,30,31,32,33)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKOYGZYLRKTJH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34301-55-8 (chloride), 35628-03-6 (methanesulfonate), 6798-24-9 (chloride mono-hydrochloride Samorin) | |

| Record name | Isometamidium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30174384 | |

| Record name | Isometamidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20438-03-3 | |

| Record name | Isometamidium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isometamidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOMETAMIDIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9HA0WUW3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of isometamidium chloride in trypanosomes?

A1: Isometamidium chloride primarily targets the kinetoplast DNA (kDNA) of trypanosomes. [, , , ] It rapidly accumulates within the kinetoplast, leading to the disruption and decatenation of kDNA. [, ] This interaction ultimately disrupts mitochondrial function and leads to parasite death. [, ]

Q2: How does isometamidium chloride affect the mitochondrial membrane potential (ΔΨmito) in trypanosomes?

A2: Studies have shown that isometamidium chloride can inhibit ΔΨmito in a dose-dependent manner. [] This inhibition appears to be linked to the drug's accumulation in the mitochondrion and its interaction with components of the electron transport chain. []

Q3: Does isometamidium chloride affect trypanosome metabolism?

A3: Yes, isometamidium chloride exposure leads to decreased oxygen consumption and carbon dioxide production in Cryptobia salmositica. [] This suggests a shift from aerobic respiration to glycolysis, likely due to mitochondrial damage caused by the drug. [] Additionally, the drug inhibits purine nucleotide synthesis and incorporation of precursors into nucleic acids. []

Q4: What is the molecular formula and weight of isometamidium chloride?

A4: Unfortunately, the provided research papers do not specify the exact molecular formula and weight of isometamidium chloride.

Q5: Is there any information on the spectroscopic properties of isometamidium chloride?

A5: Yes, isometamidium chloride exhibits fluorescence. [, ] This property has been utilized to study its interaction with trypanosomes and to develop analytical methods for its detection. [, , ]

Q6: Can isometamidium chloride be conjugated to antibodies?

A6: Yes, isometamidium chloride can be successfully conjugated to both polyclonal and monoclonal antibodies. [] This conjugation alters the drug's intracellular distribution within the parasite. []

Q7: Does isometamidium chloride exhibit any catalytic properties?

A7: The provided research articles do not describe any inherent catalytic properties of isometamidium chloride. Its primary mechanism of action revolves around its binding to kDNA and disruption of mitochondrial function.

Q8: Have there been computational studies on isometamidium chloride and its interactions?

A8: Yes, at least one study utilized a mathematical model to analyze the uptake kinetics of isometamidium chloride in drug-sensitive and drug-resistant trypanosomes. [] This model helped to understand the dynamics of drug accumulation and efflux in relation to resistance mechanisms.

Q9: How do structural modifications of isometamidium chloride affect its activity?

A9: While the provided research doesn't delve into specific structural modifications, it highlights that alterations in the drug binding site on the parasite can lead to resistance. [] This suggests that even subtle changes in isometamidium's structure could impact its binding affinity and efficacy.

Q10: What is known about the formulation strategies for isometamidium chloride?

A10: One study explored the use of a slow-release device containing homidium bromide (a related compound) for trypanosomiasis prophylaxis. [] This approach aimed to provide a longer duration of action compared to traditional intramuscular injections. Further research might explore similar strategies for isometamidium chloride.

Q11: Does isometamidium chloride show differences in pharmacokinetic parameters between sheep and goats?

A14: Yes, a study observed significant differences in isometamidium pharmacokinetics between sheep and goats. [] Serum isometamidium levels were consistently higher in goats after treatment, suggesting potentially different metabolic and elimination pathways. [] These differences need to be considered when developing and optimizing treatment regimens for these species.

Q12: Has the efficacy of isometamidium chloride against Trypanosoma evansi been evaluated?

A15: Yes, multiple studies have investigated the efficacy of isometamidium chloride against Trypanosoma evansi in donkeys. [, , ] While the drug initially reduces parasitemia, complete clearance is not always achieved, and relapses can occur. [] This highlights the importance of monitoring for treatment failures and the potential emergence of drug resistance.

Q13: What are the known mechanisms of resistance to isometamidium chloride in trypanosomes?

A17: Resistance to isometamidium chloride in trypanosomes is a growing concern. Two major mechanisms have been identified: reduced drug accumulation and mutations in the F1Fo-ATPase complex. [, , , ] Reduced drug accumulation can occur due to decreased uptake or increased efflux of the drug by the parasite. [, ]

Q14: Are there mutations associated with isometamidium resistance?

A18: Yes, mutations in the γ subunit of the F1Fo-ATPase have been linked to isometamidium resistance. [, ] These mutations can lead to a reduced mitochondrial membrane potential, which in turn affects isometamidium uptake and efficacy. []

Q15: What is the significance of kinetoplast independence in isometamidium resistance?

A19: Some trypanosomes can survive without a functional kinetoplast, a phenomenon known as kinetoplast independence or dyskinetoplasty. [] These dyskinetoplastic trypanosomes are often resistant to isometamidium and other drugs that target the kinetoplast. []

Q16: Does cross-resistance exist between isometamidium chloride and other trypanocides?

A20: Yes, cross-resistance between isometamidium chloride and other trypanocides, such as diminazene aceturate, ethidium bromide, and pentamidine, has been reported. [, , , , , , ] This cross-resistance poses a significant challenge for trypanosomiasis control, as it limits treatment options and accelerates the spread of resistant parasites.

Q17: Can exposure to sub-lethal doses of isometamidium chloride contribute to drug resistance?

A21: Yes, exposing trypanosomes to sub-lethal concentrations of isometamidium chloride can lead to the selection and emergence of resistant populations. [, ] This emphasizes the importance of using appropriate drug dosages and ensuring complete treatment to minimize the risk of resistance development.

Q18: Are there any known effects of isometamidium chloride on organ weight in animal models?

A22: A study on Wistar rats infected with Trypanosoma brucei brucei showed a significant increase in organ weight in the infected untreated group compared to groups treated with different trypanocides, including isometamidium chloride. [] This suggests that isometamidium chloride, when used appropriately, can mitigate the organ damage associated with trypanosome infections.

Q19: Can isometamidium chloride be used in targeted drug delivery strategies?

A23: The conjugation of isometamidium chloride to antibodies, as demonstrated in a study targeting Cryptobia salmositica, highlights its potential for targeted drug delivery. [] This approach could enhance efficacy and potentially reduce toxicity by concentrating the drug at the site of infection.

Q20: What analytical techniques are commonly used for the detection and quantification of isometamidium chloride?

A25: Several analytical methods have been developed for isometamidium chloride detection and quantification. These include enzyme-linked immunosorbent assay (ELISA) [, , , , , , ] high-performance liquid chromatography (HPLC), [] and fluorescence-based techniques. [, , ] Each method has its advantages and limitations in terms of sensitivity, specificity, and practicality for field applications.

Q21: How does the sensitivity of ELISA compare to HPLC in detecting isometamidium chloride?

A26: ELISA is generally more sensitive than HPLC for isometamidium chloride detection. [, ] This higher sensitivity allows for the detection of lower drug concentrations, which is crucial for monitoring drug levels over a longer period and potentially identifying sub-therapeutic exposures that could lead to drug resistance.

Q22: Has PCR been utilized for diagnosing trypanosome infections and drug resistance?

A27: Yes, PCR-based techniques, specifically semi-nested PCR coupled with restriction fragment length polymorphism (RFLP), have proven valuable for both diagnosing trypanosome infections and identifying drug-resistant Trypanosoma congolense strains. [, ] This approach offers higher sensitivity and specificity compared to traditional microscopy-based methods and can be particularly useful in detecting low-level parasitemia.

Q23: What are some important considerations for validating analytical methods for isometamidium chloride?

A29: Validation of analytical methods, particularly for drug monitoring, is crucial to ensure accuracy, precision, and reliability of the results. For isometamidium chloride, key validation parameters include sensitivity, specificity, linearity, range, accuracy, precision, recovery, and stability. [, , ] These parameters should be thoroughly evaluated and meet predefined acceptance criteria to guarantee the method's fitness for its intended purpose.

Q24: Does isometamidium chloride interact with drug transporters in trypanosomes?

A30: Yes, isometamidium chloride uptake by trypanosomes is mediated by specific transporters. [, , ] Studies have identified several transporter genes, such as TbAT1, TbAT-E, TbAT-A, LAPT1 (Low Affinity Pentamidine Transporter), and HAPT1 (High Affinity Pentamidine Transporter), that are involved in isometamidium uptake. [] Understanding these interactions is crucial for comprehending drug resistance mechanisms, as alterations in transporter expression or function can significantly affect drug accumulation and efficacy.

Q25: What are the potential drawbacks of using diminazene aceturate as an alternative to isometamidium chloride?

A32: Diminazene aceturate, while effective against some trypanosome infections, often faces challenges with drug resistance. [, , , , ] Additionally, it generally has a shorter duration of action compared to isometamidium chloride, making it less suitable for prophylaxis in areas with high tsetse fly challenge. [, ]

Q26: When was isometamidium chloride first introduced as a trypanocide?

A33: Isometamidium chloride has been used for trypanosomiasis control for several decades, with its introduction dating back to the mid-20th century. [, ] Its prolonged prophylactic action made it a valuable tool for managing trypanosomiasis in livestock, especially in areas with high tsetse fly density.

Q27: What were the early observations that led to concerns about isometamidium chloride resistance?

A34: The first instances of isometamidium chloride resistance in Trypanosoma congolense were reported in the 1980s. [] Researchers observed that trypanosome isolates collected after the widespread use of isometamidium chloride exhibited significantly reduced sensitivity to the drug compared to isolates collected before its extensive application. [] This finding raised concerns about the emergence and spread of drug resistance, emphasizing the need for continuous monitoring and the development of new control strategies.

Q28: How has the development of immunological techniques like ELISA contributed to isometamidium chloride research?

A35: Immunological techniques, particularly ELISA, have revolutionized isometamidium chloride research by enabling the sensitive and specific quantification of the drug in biological samples. [, , , , , , ] This advancement has allowed researchers to study the drug's pharmacokinetics, monitor drug levels in treated animals, and investigate the relationship between drug exposure and treatment outcomes. ELISA has also proven valuable for identifying potential treatment failures and indirectly assessing the emergence of drug resistance by correlating drug levels with the reappearance of trypanosome infections. [, ] The ability to accurately measure isometamidium chloride concentrations has significantly enhanced our understanding of its efficacy, pharmacokinetic properties, and the development of resistance, ultimately contributing to more informed and effective trypanosomiasis control strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.